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An In-Depth Technical Guide to the Energetics of Cyclohexane's Twist-Boat Conformation

Abstract

The conformational landscape of cyclohexane is a cornerstone of modern stereochemistry,
with profound implications in fields ranging from medicinal chemistry to materials science.
While the chair conformation is widely recognized as the global energy minimum, other higher-
energy conformers, such as the twist-boat, play a crucial role as transient intermediates in
dynamic processes like ring flipping. A thorough understanding of the energetics of these non-
chair forms is paramount for predicting molecular behavior and designing molecules with
specific three-dimensional attributes. This technical guide provides a comprehensive
exploration of the twist-boat conformation of cyclohexane, detailing its energetic properties,
the origins of its inherent strain, and the state-of-the-art experimental and computational
methodologies employed for its characterization. This document is intended for researchers,
scientists, and drug development professionals seeking a deep, field-proven understanding of
these fundamental stereochemical principles.

The Conformational Landscape of Cyclohexane:
Beyond the Chair

Cyclohexane avoids the significant angle and torsional strain of a planar arrangement by
adopting a variety of puckered conformations.[1] The relative stability of these conformers is a
delicate balance of three primary types of strain:
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e Angle Strain: Deviation from the ideal sp? tetrahedral bond angle of 109.5°.
» Torsional Strain (Pitzer Strain): Arises from the eclipsing of bonds on adjacent atoms.

» Steric Strain (Van der Waals Strain): Repulsive interactions between non-bonded atoms in
close proximity.

The most stable conformation is the chair, which is virtually free of all three types of strain.[2] Its
C-C-C bond angles are close to tetrahedral, and all C-H bonds are perfectly staggered.[3]
However, for cyclohexane to interconvert between its two equivalent chair forms—a process
known as ring flipping—it must traverse a higher-energy pathway populated by other
conformers.[4]

The twist-boat conformation emerges as a local energy minimum on this pathway, more stable
than the highly strained boat and half-chair transition states.[5]

The Twist-Boat Conformation: A Flexible Intermediate

The twist-boat (or skew-boat) conformation is derived from the more symmetrical but less
stable boat conformation. The boat form alleviates angle strain but suffers from significant
torsional strain due to eclipsed C-H bonds and a destabilizing steric interaction between the
two "flagpole” hydrogens.[6] A slight twisting of the boat structure relieves some of this strain,
leading to the twist-boat conformer.[7] This twisting partially staggers the C-H bonds and
increases the distance between the flagpole hydrogens, resulting in a more stable arrangement
than the true boat.[6]

Energetics of the Twist-Boat Conformation

The twist-boat conformation is a crucial, albeit transient, player in the dynamic equilibrium of
cyclohexane. Its energy relative to the chair conformation dictates its population at a given
temperature and the energy barrier for ring inversion.

Relative Energies and Strain Contributions

The accepted energy difference between the twist-boat and the chair conformation is
approximately 5.5 kcal/mol (23 kJ/mol).[5][6] The boat conformation is even less stable, at
about 6.9 kcal/mol (29 kJ/mol) above the chair, and acts as the transition state for the
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interconversion of two enantiomeric twist-boat forms.[5][7] The highest energy barrier on the
path to ring inversion is the half-chair conformation, which is about 10.8 kcal/mol (45 kJ/mol)
less stable than the chair.[7][8]

The following table summarizes the relative energies of the principal cyclohexane

conformations.
. Relative Energy Relative Energy .
Conformation Key Strain Factors
(kcal/mol) (kJ/mol)
] Essentially strain-free.
Chair 0 (Reference) 0 (Reference) 2]
Reduced torsional and
Twist-Boat ~5.5 ~23 flagpole steric strain
relative to the boat.[6]
Torsional strain from
eclipsed bonds; steric
Boat ~6.9 ~29 ]
strain from flagpole
hydrogens.[6]
) Significant angle and
Half-Chair ~10.8 ~45

torsional strain.[7]

The Conformational Interconversion Pathway

The interconversion between the two chair forms of cyclohexane is a rapid process at room
temperature, proceeding through the twist-boat and half-chair conformations. The energy
profile of this process is a classic example of a dynamic conformational equilibrium.
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Energy landscape of cyclohexane conformational interconversion.

Energy Profile of Cyclohexane Ring Inversion
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Caption: Energy landscape of cyclohexane conformational interconversion.

Experimental Determination of Conformational
Energetics

The fleeting nature of the twist-boat conformation makes its direct observation challenging.
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary
experimental technique for quantifying the energetics of such dynamic systems.

The Principle of Variable-Temperature NMR

At room temperature, the rapid interconversion of cyclohexane conformers leads to a time-
averaged NMR spectrum, showing a single sharp signal for all twelve protons.[9] By lowering
the temperature, the rate of this interconversion can be slowed down. Below a certain
temperature, known as the coalescence temperature, the exchange becomes slow on the NMR
timescale, and the signals for individual conformers can be resolved.[10] For certain substituted
cyclohexanes, where the chair and twist-boat conformations have significantly different
populations and symmetries, their distinct signals can be observed and quantified at very low
temperatures.[5]
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Experimental Protocol: VT-NMR Analysis

This protocol outlines the key steps for determining the Gibbs free energy difference (AG)
between cyclohexane conformers.

1. Sample Preparation:

e Analyte Selection: While studying unsubstituted cyclohexane is possible with specialized
techniques (e.g., using cyclohexane-d11), it is often more practical to use a derivative that
intentionally populates a non-chair conformation. A classic example is cis-1,4-di-tert-
butylcyclohexane, where steric strain in the chair form makes the twist-boat conformation
significantly populated and observable.[5]

e Solvent Choice: Select a deuterated solvent with a low freezing point, such as
dichlorofluoromethane (CHFCIz) or a mixture of deuterated freons. The solvent must remain
liquid at the target low temperatures (e.g., down to -150°C or 123 K).[5]

o Concentration: Prepare a dilute solution (typically 1-5 mg in 0.6-0.7 mL of solvent) to avoid
solubility issues at low temperatures.[11]

 NMR Tube: Use a high-quality, Class A borosilicate NMR tube (e.g., Wilmad 507 or
equivalent) that can withstand the thermal stress of extreme temperature changes.[12]

2. NMR Spectrometer Setup and Data Acquisition:

e Instrumentation: Utilize an NMR spectrometer equipped with a variable-temperature unit
capable of reaching the desired low temperatures. This often requires a liquid nitrogen heat
exchanger.[12]

» Temperature Calibration: Before the experiment, calibrate the probe's temperature using a
standard sample, such as methanol for low temperatures. The displayed temperature is not
always the actual sample temperature.[13]

e Incremental Cooling: Cool the sample in a stepwise manner (e.g., in 10-20°C increments) to
prevent thermal shock to the probe and the NMR tube. Allow the temperature to equilibrate
for at least 5-10 minutes at each step before acquiring data.[12]
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Data Acquisition: Acquire a series of spectra (e.g., 3C or *H NMR) at various temperatures,
starting from ambient and proceeding down to the lowest achievable temperature where
signals are well-resolved.

. Data Analysis and Calculation of AG:

Signal Assignment: At a sufficiently low temperature, identify the distinct signals
corresponding to the chair and twist-boat conformers. Assignment can be aided by
computational predictions of chemical shifts.

Integration: Carefully integrate the area under the peaks for each conformer. The ratio of the
integrated areas directly corresponds to the ratio of the populations of the conformers, which
is the equilibrium constant (K_eq).[14]

Gibbs Free Energy Calculation: Use the following thermodynamic equation to calculate the
difference in Gibbs free energy (AG) between the two conformers at that specific
temperature (T):

AG = -RT In(K_eq)

where:

o R s the ideal gas constant (1.987 cal/mol-K or 8.314 J/mol-K).
o T is the temperature in Kelvin.

o K_eq = [twist-boat] / [chalir]
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Caption: Workflow for VT-NMR determination of conformational energy.
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Computational Analysis of Conformational
Energetics

Computational chemistry provides a powerful, complementary approach to experimentally
determining the energetics of conformers. Ab initio and Density Functional Theory (DFT)
methods can accurately predict the structures and relative energies of different conformations.

The Causality of Method Selection

The choice of computational method and basis set is a critical decision that balances accuracy
with computational cost.

e Method:

o Hartree-Fock (HF): A fundamental ab initio method that provides a reasonable starting
point but neglects electron correlation, often leading to less accurate energy differences.[9]

o Mgller-Plesset Perturbation Theory (MP2): Includes electron correlation and generally
provides more accurate results than HF for conformational energies.[15]

o Density Functional Theory (DFT): Methods like B3LYP offer a good compromise between
accuracy and computational efficiency, making them widely used for conformational
analysis.[9]

o Coupled Cluster (e.g., CCSD(T)): Considered the "gold standard" for accuracy but is
computationally very expensive, typically used for benchmarking smaller systems.[16]

e Basis Set: The basis set describes the atomic orbitals used in the calculation.

o Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): Widely used and well-benchmarked. The
addition of polarization (d,p) and diffuse (+) functions is crucial for accurately describing
molecular shapes and non-covalent interactions.[17]

o Correlation-Consistent (e.g., cc-pVTZ): Designed to systematically converge towards the
complete basis set limit, offering high accuracy at a higher computational cost.[16]
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For cyclohexane, DFT methods like B3LYP with a 6-311+G(d,p) basis set or MP2 with a cc-
pVTZ basis set can provide relative energies in good agreement with experimental values.

Computational Workflow: Determining Relative
Conformer Energies

This workflow outlines the process for calculating the energy difference between the chair and
twist-boat conformations of cyclohexane.

1. Structure Building:

e Construct 3D models of the chair (Dsd symmetry) and twist-boat (D2 symmetry)
conformations of cyclohexane using a molecular modeling program (e.g., GaussView,
Avogadro).[15]

2. Geometry Optimization:

e For each conformer, perform a geometry optimization calculation. This process finds the
lowest energy structure (a local minimum on the potential energy surface) for that
conformation.

o Rationale: Starting with an idealized structure, the calculation iteratively adjusts bond
lengths, angles, and dihedrals to minimize the forces on each atom until a stable structure is
found.[17]

3. Frequency Calculation:
» Following optimization, perform a frequency calculation on each structure.
» Self-Validation: This step is crucial for two reasons:

o It confirms that the optimized structure is a true energy minimum (no imaginary
frequencies). A transition state, like the boat conformation, will have exactly one imaginary
frequency.[17]

o It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and
Gibbs free energy), which should be added to the electronic energy for a more accurate
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comparison with experimental data.[9]
4. Energy Extraction and Comparison:

o From the output file of each calculation, extract the final, corrected energy (e.g., the sum of

electronic and zero-point energies or the Gibbs free energy).[18]

o Calculate the relative energy (AE or AG) by subtracting the energy of the more stable
conformer (chair) from the energy of the less stable conformer (twist-boat).

/Computational Energetics Workﬂow\

Build Initial Geometries Workflow for computational analysis of conformer energies
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Caption: Workflow for computational analysis of conformer energies.

Conclusion

The twist-boat conformation of cyclohexane, while significantly less stable than the chair form,
is a critical component of its dynamic stereochemistry. Its energetic profile, governed by a
unigue combination of torsional and steric strains, has been rigorously characterized through a
synergistic application of experimental and computational techniques. Low-temperature NMR
spectroscopy provides direct, quantitative measurement of the free energy difference, while
high-level computational methods offer a detailed theoretical framework for understanding the
underlying structural and electronic factors. For researchers in drug development and materials
science, a granular understanding of these higher-energy conformers is indispensable, as they
can influence receptor binding, reaction pathways, and the overall three-dimensional topology
of complex molecular systems.

References

e J. P. J, Jyothy, et al. "An Ab-Initio Study on Conformers of Cyclohexane." International

Journal of Engineering Research & Technology, vol. 3, no. 28, 2015. [Link]

"Variable temperature NMR." University of Michigan BioNMR Core Facility.

"Variable Temperature NMR Experiments." University of Oxford, Department of Chemistry.

[Link]

 "Instructions for Variable Temperature (VT) Operation.” University of Delaware, NMR Facility.
[Link]

e Ashenhurst, James. "Conformations of Cyclohexane." Master Organic Chemistry, 18 Apr.
2014. [Link]

e Mahmoud, Ahmed Ragab. "Stereochemistry in Organic Molecules: Concepts, Analytical
Methods, and Pharmaceutical Applications.

o Shoemaker, Rich. "Determining the Energy of Activation Parameters from Dynamic NMR
Experiments.” University of Colorado Boulder. [Link]

e Rzepa, Henry. "The conformation of cyclohexane." Henry Rzepa's Blog, 28 Jan. 2010.
[Link]

e "Variable Temperature NMR Experiments.” University of Oxford, Department of Chemistry.
[Link]

e "Conform

e Sloop, Joseph C., et al. "Conformational Analysis, Modeling, Stereochemistry and Optical
Activity of Cyclohexane Derivatives." Journal of Laboratory Chemical Education, vol. 1, no.
3, 2013, pp. 39-44. [Link]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

"Cyclohexane conformation." L.S.College, Muzaffarpur, 26 Jan. 2021. [Link]

"NMR Sample Preparation: The Complete Guide.

Dixon, David A., and Andrew Komornicki. "Ab initio conformational analysis of cyclohexane."
The Journal of Physical Chemistry, vol. 94, no. 14, 1990, pp. 5630-5631. [Link]
"Calculating cyclohexane A-values.

"VARIABLE TEMPERATURE EXPERIMENTS." Western University, NMR Facility. [Link]
"Stereochemistry, Conformation and Configur

Gill, G., et al. "Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR
Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat
Conformations.

"Stereochemistry and conformational analysis." Quimica Organica.org. [Link]

Xing, Minli. "Variable Temperature NMR." YouTube, uploaded by Michigan Engineering, 10
Apr. 2023. [Link]

"Stereochemistry, Conform

Dorofeeva, O. V., et al. "Accurate Determination of the Structure of Cyclohexane by
Femtosecond Rotational Coherence Spectroscopy and Ab Initio Calculations.

Callow, P, et al. "NMR based solvent exchange experiments to understand the
conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide
as a model." PMC, 2017. [Link]

S. C. C. Nunes, et al. "Conformational energies of reference organic molecules:
benchmarking of common efficient computational methods against coupled cluster theory.
"Molecular dynamics studies by NMR spectroscopy." University College London. [Link]
"Cyclohexane conform

"Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR." University of
Wisconsin-Madison, Chemistry NMR Facility, 12 Oct. 2022. [Link]

"4.3: Conformation Analysis of Cyclohexane."” Chemistry LibreTexts, 15 Dec. 2021. [Link]
Bachute, M. T. "Conformational Analysis of Cyclohexane." CUTM Courseware. [Link]
"The Curious Wavefunction: AG, AGTT and All That: Implications for NMR." The Curious
Wavefunction, 12 Dec. 2008. [Link]

"Computational Calculations on Cyclohexane conformers." Reddit, 27 Dec. 2023. [Link]
Zheng, Liangzhen. "How to extract coordination data from Gaussian09 output file?
"Optimization and conformation search using Gaussian program.” CONFLEX Tutorials. [Link]
"CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
"Cyclohexane Conform

Jhaa, Gaurav. "Gaussian Output file analysis." YouTube, 22 Jan. 2023. [Link]

"4.5: Conformations of Cyclohexane."” Chemistry LibreTexts, 24 Sep. 2022. [Link]
"Integration in NMR Spectroscopy.” Chemistry Steps. [Link]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/product/b081311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. Stereochemistry and conformational analysis [quimicaorganica.org]
. ijert.org [ijert.org]

. ucl.ac.uk [ucl.ac.uk]

. researchgate.net [researchgate.net]

. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

. chem.libretexts.org [chem.libretexts.org]

. masterorganicchemistry.com [masterorganicchemistry.com]

. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

°
(o] (0] ~ (o)) ()] EEN w N =

. reddit.com [reddit.com]

e 10. The Curious Wavefunction: AG, AGTT and All That: Implications for NMR
[wavefunction.fieldofscience.com]

e 11. organomation.com [organomation.com]

e 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

e 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

e 14. Integration in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

e 15. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane
Derivatives [article.sapub.org]

» 16. Conformational energies of reference organic molecules: benchmarking of common
efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

e 17. wiley.com [wiley.com]
e 18. m.youtube.com [m.youtube.com]

« To cite this document: BenchChem. [Twist-boat conformation of Cyclohexane energetics].
BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b081311?utm_src=pdf-custom-synthesis
https://www.quimicaorganica.org/en/alejandro-savin-s-blog/1717-stereochemistry-and-conformational-analysis.html
https://www.ijert.org/an-ab-initio-study-on-conformers-of-cyclohexane
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L9_3_97_web.pdf
https://www.researchgate.net/post/How_to_extract_coordination_data_from_Gaussian09_output_file
https://en.wikipedia.org/wiki/Cyclohexane_conformation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Organic_Compounds_-_Cycloalkanes_and_their_Stereochemistry/4.05%3A_Conformations_of_Cyclohexane
https://www.masterorganicchemistry.com/2014/04/18/ring-strain-in-cyclopentane-and-cyclohexane/
https://research.cm.utexas.edu/nbauld/teach/cyclohex.html
https://www.reddit.com/r/comp_chem/comments/18scmo4/computational_calculations_on_cyclohexane/
http://wavefunction.fieldofscience.com/2008/12/g-g-and-all-that-implications-for-nmr.html
http://wavefunction.fieldofscience.com/2008/12/g-g-and-all-that-implications-for-nmr.html
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://nmr.chem.ox.ac.uk/files/vt-nmrpdf
https://nmr.natsci.msu.edu/_assets/files/VT%20Operation.pdf
https://www.chemistrysteps.com/integration-in-nmr-spectroscopy/
http://article.sapub.org/10.5923.j.jlce.20130103.01.html
http://article.sapub.org/10.5923.j.jlce.20130103.01.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10618395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10618395/
https://www.wiley.com/en-us/Introduction+to+Stereochemistry+and+Conformational+Analysis-p-9780471544111
https://m.youtube.com/watch?v=AUb2AZwsuoI
https://www.benchchem.com/product/b081311#twist-boat-conformation-of-cyclohexane-energetics
https://www.benchchem.com/product/b081311#twist-boat-conformation-of-cyclohexane-energetics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b081311#twist-boat-conformation-of-cyclohexane-
energetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/product/b081311#twist-boat-conformation-of-cyclohexane-energetics
https://www.benchchem.com/product/b081311#twist-boat-conformation-of-cyclohexane-energetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081311?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

